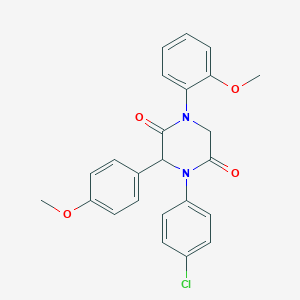
4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as TRO19622 and has been studied extensively for its effects on the central nervous system.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione involves its ability to modulate the activity of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
Research has shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurological disorders. Additionally, this compound has been shown to increase cerebral blood flow, which can improve cognitive function and reduce the risk of stroke.
実験室実験の利点と制限
The advantages of using 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione in lab experiments include its ability to improve cognitive function and reduce the risk of neurological disorders. However, there are some limitations to using this compound in lab experiments, such as its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. One direction is to investigate the potential therapeutic applications of this compound in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Another direction is to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione involves the reaction of 4-chlorobenzaldehyde, 2-methoxybenzaldehyde, and 4-methoxybenzaldehyde with piperazine in the presence of a catalyst. The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
Research has shown that 4-(4-Chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
特性
分子式 |
C24H21ClN2O4 |
|---|---|
分子量 |
436.9 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-19-13-7-16(8-14-19)23-24(29)26(20-5-3-4-6-21(20)31-2)15-22(28)27(23)18-11-9-17(25)10-12-18/h3-14,23H,15H2,1-2H3 |
InChIキー |
OHZIXCJHOOHEFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC |
正規SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


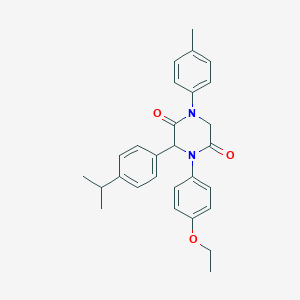
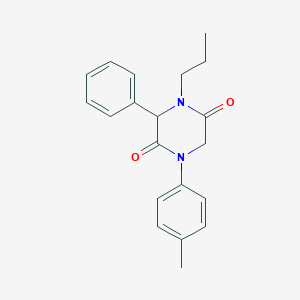
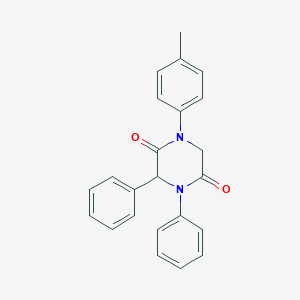

![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)


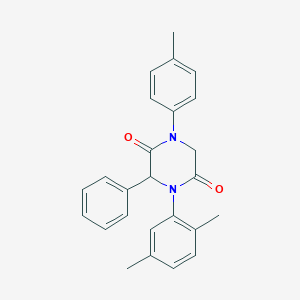
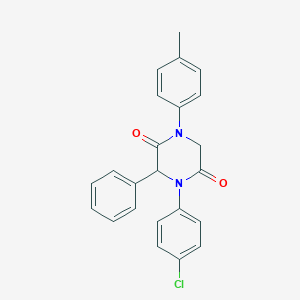

![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
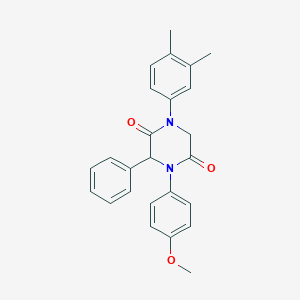
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242442.png)
